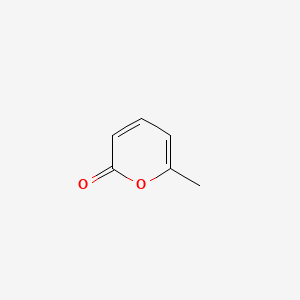
6-Methyl-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-pyran-2-one can be synthesized through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method includes the one-pot Biginelli reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea under conventional thermal heating or microwave activation .
Industrial Production Methods: Industrial production of this compound often involves the use of metal-free and transition metal-catalyzed reactions. These methods are favored due to their efficiency, atom economy, and green reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-pyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can participate in substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions: Common reagents used in these reactions include aromatic aldehydes, urea, and various catalysts such as NH4OAc (ammonium acetate) and HCl (hydrochloric acid) .
Major Products: The major products formed from these reactions include 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones and arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones) .
Scientific Research Applications
6-Methyl-pyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic positions (C-2, C-4, and C-6) are susceptible to nucleophilic attack, while the C-3 and C-5 positions are vulnerable to electrophilic attack . This reactivity allows it to interact with biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Triacetic acid lactone (4-hydroxy-6-methyl-2-pyrone): This compound is structurally similar and shares many of the same properties and applications.
4-Methoxy-6-methyl-2H-pyran-2-one: Another similar compound used in various chemical reactions and applications.
Uniqueness: 6-Methyl-pyran-2-one stands out due to its high synthetic potential, broad spectrum of biological activities, and its role as a versatile building block in organic synthesis .
Properties
IUPAC Name |
6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROFPJRBKHILJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476845 |
Source


|
| Record name | 6-METHYL-PYRAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4394-76-7 |
Source


|
| Record name | 6-METHYL-PYRAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13107946.png)
![5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13107949.png)
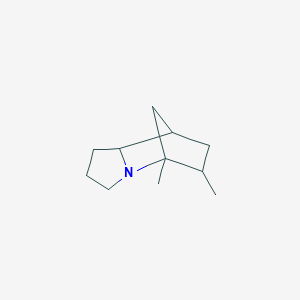
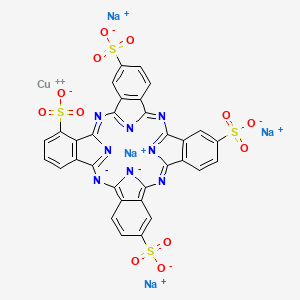
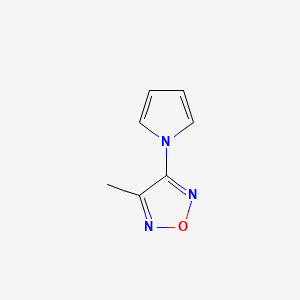


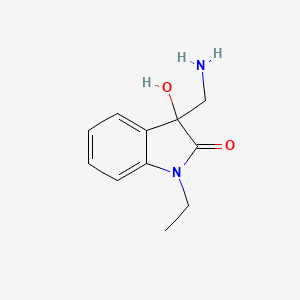
![(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide](/img/structure/B13107992.png)
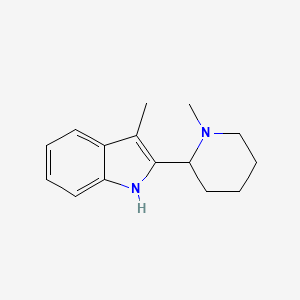
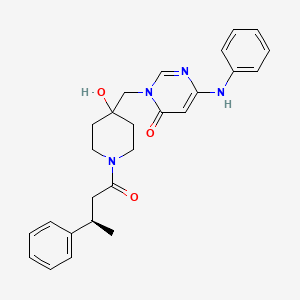
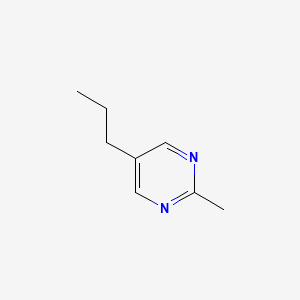
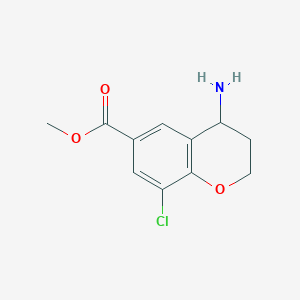
![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
